molecular formula C6H9FO2 B1472199 2-Fluorohex-5-enoic acid CAS No. 2098025-25-1

2-Fluorohex-5-enoic acid

Cat. No.: B1472199
CAS No.: 2098025-25-1
M. Wt: 132.13 g/mol
InChI Key: MKZFORZVKKSHPO-UHFFFAOYSA-N
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Description

2-Fluorohex-5-enoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids It features a fluorine atom attached to the second carbon of a hexenoic acid chain, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorohex-5-enoic acid can be synthesized through several methods. One common approach involves the fluorination of hex-5-enoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable synthesis of the compound, minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluorohex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, yielding 2-fluorohexanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: 2-Fluorohexanoic acid.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluorohex-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of drugs with improved metabolic stability and bioavailability.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-fluorohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorohexanoic acid: Similar structure but lacks the double bond.

    2-Fluoropentanoic acid: Shorter carbon chain.

    2-Fluoroheptanoic acid: Longer carbon chain.

Uniqueness

2-Fluorohex-5-enoic acid is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond allows for additional chemical modifications, while the fluorine atom enhances stability and bioactivity.

Properties

IUPAC Name

2-fluorohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFORZVKKSHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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